molecular formula C10H8N2O B1583444 5-Phenyl-1H-pyrazole-3-carbaldehyde CAS No. 57204-65-6

5-Phenyl-1H-pyrazole-3-carbaldehyde

Cat. No.: B1583444
CAS No.: 57204-65-6
M. Wt: 172.18 g/mol
InChI Key: AWABRMSZZMDOEI-UHFFFAOYSA-N
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Description

5-Phenyl-1H-pyrazole-3-carbaldehyde (CAS 57204-65-6) is a chemical building block belonging to the pyrazole class of heterocyclic compounds, with a molecular formula of C10H8N2O and a molecular weight of 172.18 g/mol . Pyrazole derivatives are five-membered rings containing two adjacent nitrogen atoms and are of significant interest in medicinal and materials chemistry . As a functionalized heterocycle, this compound serves as a versatile precursor for the generation of more complex molecules. Its aldehyde group is a key reactive site, allowing for further synthetic transformations, such as reductive amination, a reaction that has been demonstrated with structurally similar 5-ferrocenyl-1-phenyl-1H-pyrazole-3-carbaldehyde to create compounds with potential biological activity . Research into pyrazole and pyrazoline derivatives has revealed a broad spectrum of potential pharmacological applications. These related compounds have been investigated for activities including antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer effects . While specific biological data for this compound may be limited, its structural framework makes it a promising head unit for generating novel ligands for catalysis or metal complexes, as well as for inclusion in compound libraries for drug discovery and agrochemical research . The product should be stored sealed in a dry environment at 2-8°C . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenyl-1H-pyrazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c13-7-9-6-10(12-11-9)8-4-2-1-3-5-8/h1-7H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWABRMSZZMDOEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60341764
Record name 5-Phenyl-1H-pyrazole-3-carbaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57204-65-6
Record name 5-Phenyl-1H-pyrazole-3-carbaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-phenyl-1H-pyrazole-3-carbaldehyde
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Structure Activity Relationship Sar Studies of 5 Phenyl 1h Pyrazole 3 Carbaldehyde Derivatives

Identification of Key Pharmacophoric Features for Biological Efficacy

The biological efficacy of pyrazole (B372694) derivatives is intrinsically linked to their pharmacophoric features—the specific arrangement of atoms or functional groups essential for molecular interactions with a biological target. For pyrazole-based compounds, several key features have been identified.

The pyrazole nucleus itself is a critical pharmacophore. The unsubstituted N-H group can act as both a hydrogen bond donor and acceptor, a crucial feature for interacting with biological macromolecules. mdpi.com For instance, the antioxidant activity of some pyrazole derivatives is attributed to the presence of the N-H proton. nih.gov The pyrazolyl core, in conjunction with other motifs like phenyl urea, has been identified as critical for the inhibition of specific enzymes, such as the BRAFV600E kinase. nih.gov

Molecular docking studies on pyrazole derivatives designed as rhinovirus replication inhibitors have highlighted the importance of the core scaffold in interacting with amino acid residues within the drug-binding pocket. acs.org Similarly, in the design of selective COX-2 inhibitors, pharmacophore modeling has been used to identify the essential chemical features for potency and selectivity. nih.gov The substitutions, additions, or fusions of different functional groups to the pyrazole ring are key to synthesizing lead compounds effective against various diseases. frontiersin.org

Impact of Substitution Patterns on Activity and Selectivity

The specific placement and nature of substituents on the pyrazole ring dramatically influence the compound's activity and selectivity.

Role of N1-Substituents on Lipophilicity, Bioavailability, and Metabolic Stability

The N1 position of the pyrazole ring is a common site for modification. Substituting the hydrogen at this position alters the molecule's ability to act as a hydrogen bond donor, which can significantly impact target binding. mdpi.com

Studies on meprin inhibitors showed that introducing lipophilic N-substituents, such as methyl or phenyl groups, led to a decrease in activity compared to the unsubstituted pyrazole. nih.gov In the development of kinase inhibitors, N-alkylation of the pyrazole ring yielded compounds with high potency; however, these derivatives often suffered from high efflux rates from cells. nih.gov Conversely, introducing an N-pyridinyl group resulted in a more favorable balance of potency and efflux. nih.gov It has also been noted that N-substituents on pyrazole-containing drugs are frequently removed during metabolism. mdpi.com

Significance of Substituents at the C3 and C5 Positions for Target Affinity and Potency

The C3 and C5 positions of the pyrazole ring are crucial for modulating target affinity and potency. Due to the electron-withdrawing nature of the adjacent nitrogen atoms, these positions are relatively electron-deficient. nih.gov Theoretical studies suggest that electron-donating groups tend to favor the C3 position, whereas electron-withdrawing groups are more stable at the C5 position. nih.gov

In SAR studies of meprin inhibitors based on a 3,5-diphenylpyrazole (B73989) scaffold, the diphenyl substitution itself conferred high potency. nih.gov Replacing one of the phenyl groups with smaller residues like methyl or benzyl (B1604629) groups resulted in decreased inhibitory activity. nih.gov The inherent flexibility in synthesizing pyrazoles allows for the introduction of diverse functionalized side chains at C3 and varying substituents at C5, enabling the creation of specific ligands where the non-ligated ring nitrogen remains available for hydrogen bonding. figshare.com For certain kinase inhibitors, an ortho-substitution on the pyrazole ring at position 3 proved to be important for selectivity over related kinases. mdpi.com

CompoundSubstitution at C3Substitution at C5Biological TargetKey FindingReference
7a PhenylPhenylMeprin αHigh inhibitory activity in the low nanomolar range. nih.gov
14a MethylPhenylMeprin αDecrease in inhibitory activity compared to 7a. nih.gov
14b BenzylPhenylMeprin αDecrease in inhibitory activity compared to 7a. nih.gov
14c CyclopentylPhenylMeprin αExhibited similar activity compared to 7a. nih.gov
Golidocitinib 2-amino-pyrimidine derivativeIndole (B1671886) ringJAK1/JAK2An ortho substitution on the pyrazole ring (position 3) was important for selectivity over JAK2. mdpi.com

Contribution of the Aldehyde Functionality and its Modifications to Biological Activities

The carbaldehyde group at the C3 position of the parent compound is a versatile chemical handle. Pyrazole-3-carbaldehydes serve as key intermediates in the synthesis of a wide range of biologically active molecules, including those with antimicrobial, anti-inflammatory, and antitumor properties. researchgate.net

The aldehyde functionality can be readily transformed into other substituents, expanding the chemical diversity of the pyrazole library. researchgate.net For example, the aldehyde can be a precursor for creating pyrazoline derivatives through reactions with hydrazine (B178648) hydrate (B1144303) and formic acid. mdpi.comresearchgate.net The Vilsmeier-Haack reaction is a common method for introducing the formyl group onto the pyrazole ring, which can then be used in subsequent reactions to build more complex molecules. researchgate.net The reactivity of the aldehyde group makes it a pivotal component in the design and synthesis of novel pyrazole-based therapeutic agents.

Structure-Based Approaches in Rational Drug Design

Rational drug design leverages the three-dimensional structure of a biological target to design and optimize ligands. This approach has been successfully applied to pyrazole derivatives.

Elucidation of Ligand-Target Interactions at a Molecular Level

Understanding how a ligand binds to its target at the atomic level is fundamental for optimization. Molecular docking and X-ray crystallography are powerful tools for this purpose. For pyrazole-based rhinovirus inhibitors, molecular docking experiments have provided insights into the specific interactions between the pharmacophoric elements of the compounds and the amino acid residues lining the drug-binding pocket. acs.org

In another example, docking studies of a pyrazole-containing TREM2 agonist revealed key interactions, including three crucial hydrogen bonds between the pyrazole moiety and surrounding amino acids (Arg76, Arg77, and Trp78), which anchor the ligand in the binding site. acs.org These electrostatic interactions are further stabilized by multiple π-π stacking arrangements. acs.org Similarly, docking of pyrazole-based inhibitors into the active site of the CDK1 enzyme showed that the pyrazole ring interacts with residues Asp86 and Leu135, while substituents on the ring form additional hydrophobic interactions, explaining the observed potency. nih.gov

Computational Chemistry Applications in the Characterization and Design of 5 Phenyl 1h Pyrazole 3 Carbaldehyde Derivatives

Molecular Modeling and Docking Simulations for Ligand-Receptor Interactions

Molecular modeling and docking simulations are pivotal in predicting how a ligand, such as a 5-Phenyl-1H-pyrazole-3-carbaldehyde derivative, might interact with a biological receptor. nih.gov These in-silico techniques are essential for understanding the binding modes and affinities between small molecules and their protein targets, effectively applying a "lock and key" concept to drug design. nih.gov

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is frequently used to predict the binding mode of small molecule drugs to their protein targets. For pyrazole (B372694) derivatives, docking studies have been instrumental in elucidating their potential as inhibitors of various enzymes.

For instance, derivatives like 3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehyde acylhydrazones have been assessed as potential inhibitors of the bacterial DNA Gyrase B enzyme. isca.me Docking simulations revealed that these compounds fit well into the active site of the enzyme, with binding energies indicating stable interactions. isca.me The simulations showed various non-covalent interactions, including hydrogen bonding, π-π stacking, and π-cation interactions with key amino acid residues in the enzyme's active pocket. isca.me

Similarly, a series of 3-phenyl-5-aryl-4, 5-dihydro-1H-pyrazole-1-carbaldehyde derivatives were investigated as anti-inflammatory agents by performing molecular docking analysis against the COX-2 enzyme. researchgate.net The results of these studies help to understand the structure-activity relationships that govern the inhibitory potential of these compounds, providing a rational basis for designing new anti-inflammatory agents. researchgate.net

Table 1: Examples of Molecular Docking Studies on Pyrazole Carbaldehyde Derivatives
Derivative ClassBiological TargetKey Interactions ObservedSignificance
3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehyde acylhydrazonesBacterial DNA Gyrase B (PDB ID: 4DUH)Hydrogen bonding, π-π stacking, π-cation interactionsIdentification of potential antibacterial agents. isca.me
3-Phenyl-5-aryl-4, 5-dihydro-1H-pyrazole-1-carbaldehydeCOX-2 EnzymeBinding interactions with active site residuesUnderstanding anti-inflammatory activity and guiding new designs. researchgate.net

Quantum Mechanical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure and Reactivity

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure and reactivity of molecules. asrjetsjournal.orgresearchgate.net DFT allows for the calculation of various molecular properties that help in understanding chemical behavior without the need for experimental data. researchgate.net For pyrazole derivatives, DFT studies provide insights into their geometry, stability, and reactive sites. eurasianjournals.comasrjetsjournal.org

Conceptual DFT provides a framework to quantify chemical reactivity through various descriptors. rasayanjournal.co.in Global reactivity descriptors are used to describe the molecule as a whole, while local descriptors identify the most reactive sites within the molecule. rasayanjournal.co.inscielo.org.mx These descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

A computational study on (E)-5-oxo-1-phenyl-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrazole-3-carbaldehyde, a related derivative, utilized DFT with the B3LYP/6-311G(d,p) basis set to determine these descriptors. asrjetsjournal.orgasrjetsjournal.orgasrjetsjournal.org Key global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Electronegativity (χ): The power of an atom to attract electrons to itself.

Chemical Potential (μ): The negative of electronegativity.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

Nucleophilicity Index (N): A measure of the electron-donating ability of a molecule.

These calculated values help in rationalizing the reactivity patterns of the molecule. rasayanjournal.co.in

Table 2: Global Reactivity Descriptors for a Pyrazole Carbaldehyde Derivative* (Calculated via DFT/B3LYP)
DescriptorSymbolCalculated Value (eV)
Ionization PotentialI6.936
Electron AffinityA3.067
Electronegativityχ5.001
Chemical Potentialμ-5.001
Hardnessη1.934
SoftnessS0.517
Electrophilicity Indexω6.465
Nucleophilicity IndexN3.999

*Data derived from studies on (E)-5-oxo-1-phenyl-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrazole-3-carbaldehyde. asrjetsjournal.orgasrjetsjournal.org

Frequency analysis performed at the same level of theory as geometric optimization can predict the vibrational spectra (e.g., IR and Raman) of a molecule. asrjetsjournal.org This computational analysis helps in the assignment of experimentally observed vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes. For the derivative (E)-5-oxo-1-phenyl-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrazole-3-carbaldehyde, vibrational assignments were made using DFT calculations. asrjetsjournal.org

Furthermore, these frequency calculations are used to predict thermodynamic properties like entropy, enthalpy, and Gibbs free energy at a given temperature. asrjetsjournal.org These properties are crucial for understanding the stability and spontaneity of chemical reactions involving the pyrazole derivative.

The Molecular Electrostatic Potential (MESP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.gov The MESP map displays the electrostatic potential on the electron density surface of the molecule. asrjetsjournal.org Different colors represent different potential values: red indicates regions of negative potential (rich in electrons, susceptible to electrophilic attack), blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack), and green indicates neutral regions. nih.gov

For pyrazole carbaldehyde derivatives, MESP analysis helps identify the most reactive parts of the molecule. asrjetsjournal.orgasrjetsjournal.org The negative potential is often localized on electronegative atoms like oxygen and nitrogen, highlighting them as sites for electrophilic interaction, while positive potentials are typically found around hydrogen atoms. asrjetsjournal.org This mapping provides a visual representation of the charge distribution and is crucial for understanding intermolecular interactions. asrjetsjournal.org

Molecular Dynamics Simulations for Conformational Space and Dynamic Behavior

While DFT and docking provide static pictures, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. eurasianjournals.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to explore the conformational space and flexibility of pyrazole derivatives and their complexes with biological targets. eurasianjournals.comresearchgate.net

These simulations are used to assess the stability of the binding mode predicted by docking. researchgate.net By simulating the ligand-protein complex in a solvent environment over a period of nanoseconds, researchers can observe how the ligand adjusts its conformation within the binding pocket and whether the key interactions are maintained. researchgate.net Analysis of the simulation trajectory can provide information on root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), which indicate the stability of the complex and the flexibility of its components, respectively. researchgate.net This approach complements static modeling by providing a more realistic representation of the dynamic nature of ligand-receptor interactions. eurasianjournals.com

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) and Toxicity Prediction

In modern drug discovery, the early assessment of a compound's pharmacokinetic and toxicological properties is critical to prevent late-stage failures. In silico ADME (Absorption, Distribution, Metabolism, Excretion) and toxicity prediction tools offer a rapid and cost-effective means to evaluate derivatives of this compound. These computational models predict how a molecule will behave in the body and its potential for toxicity based on its structure. researchgate.netfrontiersin.org

Researchers utilize a variety of software and web servers, such as ProTox-II, Lazar, and SwissADME, to perform these predictions. researchgate.neteuropeanreview.orgjapsonline.com Key parameters evaluated include gastrointestinal (GI) absorption, plasma protein binding, blood-brain barrier (BBB) penetration, and inhibition of cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. japsonline.com For instance, studies on pyrazole-fused benzimidazole derivatives involved screening for ADMET properties, where some compounds were flagged for low GI absorption and eliminated from further development. europeanreview.org

Toxicity prediction is another vital component of the in silico assessment. japsonline.com These tools estimate various toxicological endpoints, including hepatotoxicity (liver damage), mutagenicity (potential to cause genetic mutations), carcinogenicity (potential to cause cancer), and acute oral toxicity, often expressed as the LD50 (lethal dose, 50%) value. researchgate.neteuropeanreview.orgijfmr.com By identifying potential liabilities early, chemists can prioritize compounds with more favorable safety profiles for synthesis and further testing. researchgate.net For example, in silico studies on pyrazoline derivatives predicted that most compounds fell into Toxicity Class IV, indicating safety based on high LD50 values, and were found to be non-hepatotoxic and non-mutagenic. ijfmr.com

The following table summarizes typical ADMET parameters predicted for pyrazole derivatives using computational methods.

Parameter Prediction Focus Significance in Drug Design
Absorption High/Low Gastrointestinal (GI) AbsorptionDetermines how well the compound is absorbed into the bloodstream after oral administration.
Distribution Blood-Brain Barrier (BBB) PenetrationPredicts if a compound can cross into the central nervous system, which is desirable for neurological targets but a liability otherwise.
Metabolism Cytochrome P450 (CYP) Enzyme InhibitionAssesses the potential for adverse drug-drug interactions.
Excretion (Often inferred from metabolism and other properties)Relates to how the compound and its byproducts are removed from the body.
Toxicity LD50 (mg/kg), Hepatotoxicity, Carcinogenicity, MutagenicityEstimates the lethal dose and long-term toxic effects to flag unsafe compounds early. europeanreview.orgijfmr.com

Addressing Computational Challenges and Future Directions in Pyrazole Modeling

While computational chemistry has become an indispensable tool in studying pyrazole derivatives, several challenges remain. eurasianjournals.comeurasianjournals.com A primary challenge is the accuracy of the underlying models, particularly the force fields used in molecular mechanics and dynamics simulations. eurasianjournals.comeurasianjournals.com Force fields are sets of parameters that describe the potential energy of a system of atoms and molecules; inaccuracies can lead to incorrect predictions of binding modes and affinities. Another significant hurdle is computational scalability. eurasianjournals.comeurasianjournals.com Simulating large, complex biological systems or screening massive compound libraries requires substantial computational resources and time, which can be a bottleneck. eurasianjournals.comeurasianjournals.commdpi.com

Future research in the computational modeling of pyrazoles is focused on several key areas to overcome these limitations.

Development of More Accurate Force Fields: Continuous refinement and development of force fields are necessary to better model the specific interactions involving heterocyclic systems like pyrazoles. eurasianjournals.comeurasianjournals.com

Integration of Multi-Scale Modeling: Combining different levels of theory (e.g., quantum mechanics and molecular mechanics) allows for a more accurate description of specific regions of interest, like the active site of an enzyme, while treating the larger system with less computationally expensive methods. eurasianjournals.comeurasianjournals.com

Leveraging Machine Learning (ML) and Artificial Intelligence (AI): Emerging technologies like machine learning are being increasingly applied to accelerate the discovery of new pyrazole derivatives. eurasianjournals.comeurasianjournals.commdpi.com ML models can be trained on existing experimental data to predict biological activities, ADMET properties, and even optimal synthetic routes, often much faster than traditional physics-based methods. eurasianjournals.comeurasianjournals.commdpi.com

Enhanced Sampling Techniques: Advanced molecular dynamics simulation techniques are being developed to more efficiently explore the conformational landscape of ligand-protein complexes, providing deeper insights into binding mechanisms and free energies.

Advanced Spectroscopic and Crystallographic Characterization of 5 Phenyl 1h Pyrazole 3 Carbaldehyde and Derived Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, offering deep insights into the molecular framework of 5-Phenyl-1H-pyrazole-3-carbaldehyde and its derivatives.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for characterizing pyrazole (B372694) derivatives. In the ¹H NMR spectrum of 1-benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde, the aldehyde proton (CHO) characteristically appears as a singlet at δ 9.4 ppm, while the pyrazole ring proton is observed at δ 8.2 ppm. semanticscholar.org The aromatic protons of the two phenyl groups resonate as a multiplet in the δ 7.2–7.8 ppm range. semanticscholar.org For a related derivative, 5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, the formyl proton presents as a singlet at a slightly downfield shift of δ 8.90 ppm, with the aromatic protons appearing between δ 7.03–7.76 ppm. researchgate.net

In the ¹³C NMR spectrum of 5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, the carbonyl carbon of the aldehyde group is found at δ 160.1 ppm, the C=N carbon at 148.6 ppm, and the methine carbon at δ 58.36 ppm. researchgate.netmdpi.com The signals for the aromatic carbons are observed in the range of δ 120.9–131.9 ppm. researchgate.net The chemical shifts in both ¹H and ¹³C NMR are influenced by the nature and position of substituents on the pyrazole and phenyl rings. For instance, in benzimidazole-tethered pyrazoles, aromatic and methylenic protons resonate between 9.30 and 7.15 ppm. nih.gov An electron-donating methoxy (B1213986) group introduces a singlet at 3.86 ppm for its protons and a signal at 55.7 ppm for its carbon, while a methyl group shows a proton signal at 2.42 ppm and a carbon signal at 21.3 ppm. nih.gov

Interactive Table: ¹H and ¹³C NMR Data for this compound Derivatives.

Compound Functional Group ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde Aldehyde (-CHO) 9.4 (s) -
Pyrazole-H 8.2 (s) -
Phenyl-H 7.2-7.8 (m) -
5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde Aldehyde (-CHO) 8.90 (s) 160.1 (C=O)
Phenyl-H 7.03-7.76 (m) 120.9-131.9
Pyrazole-CH - 58.36
Pyrazole C=N - 148.6
Benzimidazole-tethered pyrazoles Aromatic/Methylenic-H 7.15-9.30 115-161
Methoxy (-OCH₃) 3.86 (s) 55.7

To gain deeper structural insights, advanced NMR techniques are employed. ¹⁵N NMR spectroscopy can be informative for pyrazole derivatives, although sometimes only a single broad signal is observed due to the chemical inequivalence of the two nitrogen atoms. jocpr.com

¹⁹F NMR is a powerful tool for studying fluorinated pyrazole derivatives, offering high sensitivity and a wide chemical shift range. rsc.orgnih.gov This technique is particularly useful for analyzing complex mixtures of fluorinated compounds and for monitoring reactions and biological transformations. rsc.orgrsc.orgnih.gov The chemical shift of the fluorine atom is sensitive to its environment, providing valuable information about molecular structure and interactions. nih.govnih.gov For instance, trifluoromethyl groups are effective tags for studying conformational changes in proteins. nih.gov

Solid-state NMR techniques, such as ¹³C Cross-Polarization Magic-Angle Spinning (CP-MAS) NMR, provide crucial information about the structure of these compounds in the solid phase, complementing data from single-crystal X-ray diffraction.

Quantum chemical calculations, particularly Density Functional Theory (DFT), are increasingly used to predict NMR chemical shifts. researchgate.netasrjetsjournal.orgnih.gov By comparing the calculated spectra with experimental data, the accuracy of the proposed structures can be confirmed. youtube.com This computational approach is also valuable for understanding the electronic structure and reactivity of the molecules. asrjetsjournal.orgresearchgate.net For instance, DFT calculations at the B3LYP/6-31G level of theory have been used to investigate the equilibrium geometry of novel pyrazole derivatives. researchgate.netnih.gov The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating NMR chemical shifts. asrjetsjournal.org

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are used to identify the characteristic functional groups present in this compound and its derivatives. The IR spectrum of a 1-formyl-2-pyrazoline derivative shows a strong band for the carbonyl group (C=O) at approximately 1680 cm⁻¹, a band for the C=N bond around 1638 cm⁻¹, and a C-N stretching vibration at 1155 cm⁻¹. mdpi.com In other pyrazole-carbaldehyde derivatives, the aldehyde C=O stretching vibration is observed in the region of 1629-1663 cm⁻¹. semanticscholar.orgrsc.org The aromatic C-H stretching appears around 3027 cm⁻¹, while the pyrazole C=N and C=C bonds show absorptions in the 1483-1600 cm⁻¹ range. researchgate.net For pyrazole derivatives with a carboxylic acid function, significant absorption peaks for the C=O symmetric and asymmetric stretching vibrations are found at 1674 and 1489 cm⁻¹, respectively. researchgate.net

Interactive Table: Characteristic IR Absorption Bands for this compound and Derivatives.

Functional Group Wavenumber (cm⁻¹) Reference
Carbonyl (C=O) of aldehyde 1629-1680 semanticscholar.orgmdpi.comrsc.org
Imine (C=N) of pyrazole 1477-1638 semanticscholar.orgmdpi.comresearchgate.net
Aromatic C-H ~3027 researchgate.net
C-N Stretch ~1155 mdpi.com

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Mass spectrometry (MS) and its high-resolution counterpart (HRMS) are indispensable for determining the molecular weight and confirming the elemental composition of synthesized compounds. For a derivative of 1-benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde, the GC-MS analysis showed a molecular ion peak (M+) at m/z 306, confirming its molecular weight. semanticscholar.org Similarly, for another derivative, the mass spectrum displayed an (M+1) peak at m/z 322. semanticscholar.org Electrospray ionization mass spectrometry (ESI-MS) of a thioether derivative of pyrazole showed the molecular ion peak (M+) at m/z 656.2 and the M+2 peak at 658.1, which is characteristic of the presence of sulfur. rsc.org These techniques provide definitive proof of the molecular formula of the target compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Properties and Binding Affinity Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within the molecule, providing insights into its electronic properties and conjugation. The electronic spectrum of 5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde in methanol (B129727) exhibits three absorption bands at approximately 277, 245, and 220 nm. mdpi.com These bands are attributed to n-π, π-π, and n-σ* transitions, respectively. mdpi.com Pyrazole derivatives with extended conjugation tend to have unique photophysical properties. mdpi.com For example, some pyrazole derivatives show absorption in the near-ultraviolet region, with fluorescence emission that can be sensitive to the concentration and environment, such as the formation of excimers at higher concentrations. rsc.org The absorption and emission properties are crucial for applications in materials science and as fluorescent probes. mdpi.comrsc.org

Single Crystal X-ray Diffraction for Three-Dimensional Structural Determination

Single-crystal X-ray diffraction is an indispensable analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. This method provides precise information regarding bond lengths, bond angles, and torsional angles, which collectively define the molecular conformation. Furthermore, it elucidates the nature and geometry of intermolecular interactions that dictate the packing of molecules within the crystal lattice. For this compound and its derivatives, X-ray crystallography has been instrumental in understanding their structural intricacies.

Analysis of Molecular Conformation and Geometry

In derivatives of this scaffold, the pyrazole ring itself is typically planar. nih.gov The degree of planarity can be assessed by the root-mean-square deviation of the atoms from the mean plane of the ring. For instance, in 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde, the pyrazole ring is essentially planar, with a maximum deviation of 0.004(1) Å for the N1 atom. nih.gov

A key conformational feature is the dihedral angle between the pyrazole ring and the attached phenyl ring. This angle is influenced by the steric and electronic effects of other substituents on the pyrazole ring. In the case of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde, where there are four molecules in the asymmetric unit, the dihedral angles between the phenyl rings vary, with values of 22.2(2)°, 22.4(2)°, 25.1(3)°, and 41.9(2)°. nih.gov For 5-(4-Chlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, the phenyl and chlorobenzene (B131634) rings are inclined to the central pyrazole ring at 40.84(9)° and 65.30(9)°, respectively. nih.gov Similarly, in 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde, the pyrazole ring forms dihedral angles of 73.67(4)° and 45.99(4)° with the adjacent phenyl and phenoxy rings, respectively. nih.gov In 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde, the dihedral angle between the five- and six-membered rings is 68.41(16)°. nih.gov

The aldehyde group's orientation relative to the pyrazole ring is another important conformational aspect. In 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde, the aldehyde group is nearly coplanar with the pyrazole ring, as indicated by the C—C—C—O torsion angle of -0.4(5)°. nih.gov This coplanarity suggests a degree of electronic conjugation between the aldehyde group and the pyrazole ring.

Dihedral Angles in this compound Derivatives
CompoundRing 1Ring 2Dihedral Angle (°)Reference
1,3-Diphenyl-1H-pyrazole-4-carbaldehyde (Molecule 1)PhenylPhenyl22.2(2) nih.gov
1,3-Diphenyl-1H-pyrazole-4-carbaldehyde (Molecule 2)PhenylPhenyl22.4(2) nih.gov
1,3-Diphenyl-1H-pyrazole-4-carbaldehyde (Molecule 3)PhenylPhenyl25.1(3) nih.gov
1,3-Diphenyl-1H-pyrazole-4-carbaldehyde (Molecule 4)PhenylPhenyl41.9(2) nih.gov
5-(4-Chlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehydePyrazolePhenyl40.84(9) nih.gov
5-(4-Chlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehydePyrazoleChlorobenzene65.30(9) nih.gov
3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehydePyrazolePhenyl73.67(4) nih.gov
3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehydePyrazolePhenoxy45.99(4) nih.gov
3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehydePyrazolePhenyl68.41(16) nih.gov

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding Networks, π-π Stacking)

The supramolecular assembly of this compound and its derivatives in the solid state is governed by a variety of non-covalent interactions. These interactions, though weaker than covalent bonds, are highly directional and play a crucial role in determining the crystal packing and, consequently, the material's physical properties.

Hydrogen bonding is a predominant intermolecular interaction in the crystal structures of pyrazole derivatives. researchgate.net In the crystal structure of 5-(4-chlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, intermolecular C—H⋯O hydrogen bonds link molecules into columns. nih.gov Similarly, in 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde, molecules form dimers through intermolecular C—H⋯O hydrogen bonds, resulting in distinct ring motifs. nih.gov For methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, a related compound, strong O–H⋯N interactions link the molecules into chains. mdpi.com These chains are further connected into centrosymmetric dimers by weaker C–H⋯O hydrogen bonds. mdpi.com The presence of both hydrogen bond donors (N-H in the pyrazole ring) and acceptors (the carbonyl oxygen and the pyrazole nitrogen) in this compound suggests the high probability of hydrogen bond formation in its crystal structure.

C—H⋯π interactions, where a C-H bond acts as a weak acid and interacts with the electron cloud of an aromatic ring, also contribute to the stability of the crystal lattice. In the crystal structure of 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde, a weak C—H⋯π interaction is observed in the absence of classical hydrogen bonds. nih.gov Similarly, in 5-(4-chlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, C–H⋯π interactions link the molecules into inversion dimers. nih.gov

Intermolecular Interactions in this compound Derivatives
CompoundInteraction TypeDescriptionDistance (Å)Reference
1,3-Diphenyl-1H-pyrazole-4-carbaldehydeC—H⋯O Hydrogen BondForms molecular dimers- nih.gov
1,3-Diphenyl-1H-pyrazole-4-carbaldehydeπ-π StackingBetween pyrazole and benzene (B151609) rings3.788(3) (centroid-centroid) nih.gov
5-(4-Chlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehydeC—H⋯O Hydrogen BondLinks dimers into columns- nih.gov
5-(4-Chlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehydeC–H⋯π InteractionLinks molecules into inversion dimers- nih.gov
3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehydeC—H⋯π InteractionInvolves the centroid of a phenyl ring- nih.gov
(E)-1-[(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-phenylhydrazineπ–π StackingBetween inversion-related molecules- researchgate.net
methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylateO–H⋯N Hydrogen BondLinks molecules into chainsH⋯N 1.95 mdpi.com
methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylateC–H⋯O Hydrogen BondConnects chains into dimersH⋯O 2.42 mdpi.com

Emerging Research Frontiers and Future Directions in 5 Phenyl 1h Pyrazole 3 Carbaldehyde Chemistry

Innovations in Synthesis and Process Optimization

The development of efficient and sustainable synthetic methods is a cornerstone of modern chemistry. Research into the synthesis of 5-phenyl-1H-pyrazole-3-carbaldehyde and its derivatives is increasingly focused on green chemistry principles and novel functionalization techniques.

Continued Advancements in Green Chemistry and Sustainable Protocols

Traditional methods for synthesizing pyrazole (B372694) derivatives often involve hazardous reagents and environmentally harmful solvents. benthamdirect.com In response, the field is moving towards greener and more sustainable practices. nih.gov These "green" approaches prioritize the use of environmentally benign solvents, renewable energy sources like microwave and ultrasonic irradiation, and recyclable catalysts. benthamdirect.comnih.gov Such methods aim to be not only efficient and high-yielding but also operationally simple and atom-economical. nih.gov

Recent advancements have highlighted several sustainable strategies for pyrazole synthesis:

Solvent-Free Reactions: Performing reactions without a solvent minimizes waste and can lead to shorter reaction times. researchgate.nettandfonline.com

Microwave and Ultrasonic Assistance: These techniques can significantly reduce reaction times and improve yields compared to conventional heating methods. benthamdirect.comresearchgate.net

Aqueous Media: Water is an ideal green solvent, and methods are being developed for pyrazole synthesis in aqueous environments, sometimes facilitated by catalysts like cetyltrimethylammonium bromide (CTAB). thieme-connect.com

Catalyst-Free Synthesis: Some protocols have been developed that proceed efficiently without the need for a catalyst, further simplifying the process and reducing environmental impact. mdpi.com

These green methodologies are not only ecologically beneficial but also often offer economic advantages through reduced waste and energy consumption. mdpi.com

Exploration of C-H Activation for Direct Functionalization

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering a more efficient way to create complex molecules by directly converting C-H bonds into new chemical bonds. nih.govresearchgate.net This approach avoids the need for pre-functionalized starting materials, which is a common requirement in traditional cross-coupling reactions. nih.govresearchgate.net

For pyrazole derivatives like this compound, transition-metal-catalyzed C-H functionalization allows for the direct introduction of various functional groups onto the pyrazole ring. nih.govresearchgate.net This has significant implications for creating a diverse range of functionalized pyrazoles in a single step. researchgate.net

Key aspects of this research area include:

Regioselectivity: A significant challenge is controlling where the functionalization occurs on the pyrazole ring. The inherent electronic properties of the pyrazole ring, with its two nitrogen atoms, influence the reactivity of the different C-H bonds. researchgate.net The N2 nitrogen can act as a directing group, guiding the functionalization to specific positions. researchgate.net

Catalyst Systems: Palladium-based catalysts are commonly used for these reactions. acs.orgnih.gov Research is ongoing to develop more efficient and versatile catalyst systems.

Types of Functionalization: C-H activation can be used for various transformations, including arylation (adding an aryl group), alkenylation (adding an alkenyl group), and alkynylation (adding an alkynyl group). researchgate.net

The ability to directly and selectively functionalize the pyrazole core opens up new avenues for creating novel compounds with tailored properties for various applications. nih.gov

Advanced Applications in Materials Science and Technology

The unique photophysical and electronic properties of pyrazole derivatives make them attractive candidates for use in advanced materials and technologies. nih.gov

Development of Pyrazole-Based Materials for Organic Electronics (e.g., OLEDs, Solar Cells)

The field of organic electronics is rapidly expanding, with a demand for new materials for devices like organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). Pyrazole derivatives are showing significant promise in this area. researchgate.netdnu.dp.ua

Organic Light-Emitting Diodes (OLEDs): Pyrazoline derivatives, a class of compounds closely related to pyrazoles, are known for their blue-emitting properties and high hole-transport efficiency. researchgate.net These properties make them suitable for use as both the hole-transporting layer and the emissive layer in OLEDs. researchgate.net The nitrogen atoms in the pyrazoline ring facilitate electron transfer, and the extended conjugation contributes to their bright luminescence. researchgate.net Trifluoromethyl-substituted 1H-pyrazolo[3,4-b]quinolines have been investigated as emitters in OLEDs, producing deep bluish-green light. mdpi.com

Organic Solar Cells (OSCs): The electron-donating nature and high hole transfer efficiency of the pyrazole unit make it a valuable component in donor-acceptor type functional molecules for OSCs. researchgate.net Pyrazole derivatives can be used as donor materials in dye-sensitized solar cells (DSSCs) and as both donor and acceptor materials in bulk heterojunction (BHJ) OSCs. researchgate.net Recent research has demonstrated that polymers incorporating pyrazine, a related nitrogen-containing heterocycle, can achieve high power conversion efficiencies in OSCs. rsc.org

Table 1: Applications of Pyrazole Derivatives in Organic Electronics

Device TypeApplication of Pyrazole DerivativeKey Properties
OLEDs Emitter, Hole-Transport LayerBlue Emission, High Hole-Transport Efficiency, Bright Luminescence
OSCs Donor Material, Acceptor MaterialElectron-Donating, High Hole Transfer Efficiency

Design of Molecular Recognition Systems and Optical Chemosensors

The ability of pyrazole derivatives to bind with various ions and molecules, coupled with their notable photophysical properties, makes them excellent candidates for the development of chemosensors. rsc.org These sensors can detect and quantify specific analytes, which has significant implications for environmental and biological monitoring. rsc.org

Colorimetric and Fluorescent Probes: Pyrazole-based chemosensors can be designed to change color (colorimetric) or fluorescence upon binding with a target analyte. rsc.orgrsc.org This provides a simple and sensitive method for detection.

Selectivity: A key challenge in chemosensor design is achieving high selectivity for a specific ion or molecule. Researchers are developing pyrazole derivatives that can selectively detect metal ions such as Cu²⁺, Zn²⁺, and Al³⁺, as well as various anions and biomolecules. nih.govrsc.orgrsc.org The design of the pyrazole scaffold, including the incorporation of specific chelating groups, is crucial for achieving this selectivity. researchgate.net

Sensing Mechanism: The sensing mechanism often involves a change in the electronic properties of the pyrazole derivative upon binding to the analyte, leading to a change in its absorption or emission spectrum. nih.gov

The versatility of pyrazole chemistry allows for the rational design of chemosensors with tailored properties for specific applications. rsc.org

Integration of Artificial Intelligence and Machine Learning in Chemical Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of chemical discovery, and the study of pyrazole derivatives is no exception. sciencedaily.com These computational tools can accelerate the design and discovery of new molecules with desired properties. eurasianjournals.com

Predictive Modeling: ML algorithms can be trained on existing chemical data to build models that predict the properties of new, unsynthesized molecules. researchgate.net For example, Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the crystalline density of energetic materials based on their molecular structure. researchgate.net

Accelerated Discovery: By screening virtual libraries of compounds and predicting their properties, AI and ML can help researchers identify promising candidates for synthesis and testing, significantly speeding up the discovery process. sciencedaily.comresearchgate.net

Reaction Prediction and Synthesis Planning: AI tools are being developed to predict the outcomes of chemical reactions and even to plan synthetic routes to target molecules. researchgate.net This can assist chemists in designing more efficient and effective syntheses.

Understanding Structure-Activity Relationships: ML can help to elucidate the complex relationships between the structure of a molecule and its biological activity or material properties. researchgate.net This understanding can then be used to design new molecules with enhanced performance.

Accelerated Design and Discovery of Novel Pyrazole Derivatives

The integration of computational tools has significantly accelerated the design and discovery of new pyrazole derivatives. By employing molecular docking and other in silico methods, researchers can predict the binding affinities and interaction modes of novel compounds with their biological targets, streamlining the identification of promising candidates for synthesis and further testing. tandfonline.com This computational-driven approach allows for the rational design of molecules with enhanced potency and selectivity, reducing the time and resources required for the development of new drugs and agrochemicals.

Development of Pyrazole-Based Hybrid Systems and Conjugates

A growing area of interest is the development of hybrid molecules that incorporate the this compound core with other pharmacologically active moieties. This molecular hybridization strategy aims to create single molecules that can interact with multiple biological targets, potentially leading to synergistic effects and a lower likelihood of developing resistance. For instance, pyrazole-thymol hybrids have been synthesized as dual inhibitors of COX-2 and 5-LOX, demonstrating the potential of this approach to yield safer anti-inflammatory agents. tandfonline.com Similarly, linking the pyrazole nucleus to other heterocyclic systems or bioactive natural products is an active area of exploration. tandfonline.com

Unexplored Therapeutic and Agro-Chemical Potential

While significant research has been conducted, the full therapeutic and agrochemical potential of derivatives from this compound remains largely untapped. The versatility of its structure allows for a wide range of chemical modifications, opening doors to new applications in medicine and agriculture.

Derivatives of this compound have shown significant promise as inhibitors of various enzymes implicated in a range of diseases.

Cyclooxygenase (COX) and Lipoxygenase (LOX): Pyrazole derivatives have been extensively studied as inhibitors of COX and LOX enzymes, which are key players in the inflammatory cascade. nih.govnih.gov Notably, certain pyrazole sulfonamide derivatives have been designed as dual COX-2/5-LOX inhibitors, a strategy aimed at developing anti-inflammatory drugs with an improved safety profile compared to traditional NSAIDs. nih.gov Some novel pyrazole derivatives have shown potent anti-inflammatory and analgesic activities with a favorable safety profile. nih.gov

Cytochrome P450 121A1 (CYP121A1): In the fight against tuberculosis, derivatives of pyrazole are being investigated as inhibitors of CYP121A1, an essential enzyme in Mycobacterium tuberculosis. nih.govnih.govacs.org Imidazole (B134444) and triazole derivatives of biarylpyrazoles have demonstrated promising antimycobacterial activity, with some compounds showing low micromolar inhibitory concentrations. nih.govacs.org

Serotonin (B10506) Transporter: The pyrazole scaffold is also being explored for its potential to modulate the serotonin transporter, a key target in the treatment of depression and other mood disorders.

α-Glucosidases and α-Amylases: In the context of diabetes management, pyrazole derivatives are emerging as potent inhibitors of α-glucosidase and α-amylase, enzymes responsible for carbohydrate digestion. nih.govtandfonline.comresearch-nexus.netajchem-a.comnih.govacs.orgnih.govfrontiersin.orgajchem-a.com By inhibiting these enzymes, these compounds can help to control postprandial hyperglycemia. nih.govresearch-nexus.net Studies have shown that novel 5-aryl pyrazole-glucose hybrids can exhibit inhibitory effects superior to existing drugs like acarbose. nih.gov

The following table summarizes the inhibitory activities of selected pyrazole derivatives against various enzymes.

Derivative ClassTarget EnzymeKey Findings
Pyrazole SulfonamidesCOX-2/5-LOXDual inhibition, potential for safer NSAIDs. nih.gov
Biarylpyrazole Imidazoles/TriazolesCYP121A1Promising antimycobacterial activity. nih.govnih.govacs.org
5-Aryl Pyrazole-Glucose Hybridsα-GlucosidaseSuperior inhibitory effects compared to acarbose. nih.gov
Dihydropyrazolesα-AmylasePotent inhibition and free radical scavenging. acs.org

The ability of pyrazole derivatives to interact with and modulate various receptors is another exciting area of research.

Cannabinoid Receptors: A significant body of research has focused on pyrazole derivatives as antagonists of the cannabinoid CB1 receptor. elsevierpure.comacs.orgnih.govnih.govgoogle.com These compounds have potential therapeutic applications in antagonizing the side effects of cannabinoids. Structural requirements for potent and selective CB1 antagonism often include a para-substituted phenyl ring at the 5-position of the pyrazole ring. elsevierpure.comnih.gov

Angiotensin II Receptors: Pyrazole derivatives have been developed as nonpeptide antagonists of the angiotensin II receptor, a key target in the treatment of hypertension. nih.govnih.govprinceton.edu Some C-linked pyrazole derivatives have demonstrated potent oral antihypertensive activity in preclinical models. nih.gov

5-HT3A Receptors: The modulation of 5-HT3A receptors by pyrazole-based compounds is an area of interest for the development of new treatments for conditions such as nausea and irritable bowel syndrome.

The table below highlights the receptor modulation activities of certain pyrazole derivatives.

Derivative ClassTarget ReceptorActivityPotential Application
BiarylpyrazolesCannabinoid CB1AntagonistMitigating cannabinoid side effects. elsevierpure.comnih.gov
C-linked PyrazolesAngiotensin IIAntagonistAntihypertensive. nih.gov

The development of novel anticancer agents is a major focus of medicinal chemistry, and pyrazole derivatives have shown significant potential in this area. nih.govnih.govacs.orgrsc.orgaip.org They have been found to exert their antiproliferative effects through various mechanisms, including the inhibition of kinases and the induction of apoptosis. nih.gov For instance, some pyrazole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines, including those resistant to standard therapies. nih.gov Novel pyrazole-based compounds have shown efficacy against colon, breast, and liver cancer cell lines. nih.gov

The rise of drug-resistant pathogens has created an urgent need for new antimicrobial, antifungal, and antiviral agents. Derivatives of this compound have demonstrated a broad spectrum of activity against various microorganisms.

Antimicrobial: Pyrazole derivatives have been reported to possess antibacterial properties, with some compounds showing activity against both Gram-positive and Gram-negative bacteria.

Antifungal: A number of pyrazole carboxamides and isoxazolol pyrazole carboxylates have exhibited moderate to strong antifungal activity against various phytopathogenic fungi. tandfonline.comnih.govmdpi.comacs.orgacs.org Some have shown efficacy comparable or superior to commercial fungicides. nih.gov Fluorinated pyrazole aldehydes have also demonstrated antifungal properties. mdpi.com

Antiviral: The pyrazole nucleus is a recognized pharmacophore in the design of antiviral agents. researchgate.netrsc.orgrsc.orgresearchgate.net Pyrazole derivatives have been investigated for their activity against a range of viruses, including coronaviruses like SARS-CoV-2. rsc.orgrsc.org

The following table provides an overview of the antimicrobial spectrum of selected pyrazole derivatives.

Derivative ClassActivityTarget Organisms
Pyrazole CarboxamidesAntifungalRhizoctonia solani, Sclerotinia sclerotiorum, Botrytis cinerea nih.govacs.orgacs.org
Fluorinated Pyrazole AldehydesAntifungalMacrophomina phaseolina, Fusarium oxysporum mdpi.com
Hydroxyquinoline-Pyrazole HybridsAntiviralSARS-CoV-2, MERS-CoV, HCoV-229E rsc.orgrsc.org

Anti-inflammatory and Analgesic Properties

Derivatives of this compound have demonstrated significant potential as anti-inflammatory and analgesic agents. The pyrazole nucleus is a key structural feature in several established non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib (B62257) and lonazolac, which are known COX-2 inhibitors. vietnamjournal.ru This has spurred further research into new pyrazole-based compounds with improved efficacy and safety profiles.

One area of investigation involves the synthesis of 1,3,5-trisubstituted pyrazole derivatives. Studies have shown that certain compounds in this class exhibit noteworthy anti-inflammatory, analgesic, and antipyretic activities. asianpubs.org For instance, compounds 1-phenyl-1H-pyrazole-5-acetic acid (18) and its alpha-methyl derivative (19) have displayed strong anti-inflammatory activity in rat models. nih.gov Similarly, other synthesized derivatives have shown considerable analgesic effects. vietnamjournal.runih.gov

The anti-inflammatory action of these compounds is often evaluated using the carrageenan-induced paw edema model in rats. nih.gov Research has revealed that specific substitutions on the pyrazole scaffold can significantly enhance anti-inflammatory activity. nih.gov For example, a series of 1-benzoyl-3-(substituted phenyl)-1H-pyrazole-4-carbaldehyde derivatives were synthesized, with some compounds showing anti-inflammatory activity comparable to the standard drug diclofenac. researchgate.net

Furthermore, the Knoevenagel condensation of 3-(3,4-dihalophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with various heterocyclic active methylene (B1212753) compounds has yielded derivatives with both anticonvulsant and analgesic properties. rsc.org This dual activity highlights the therapeutic potential of these scaffolds. The analgesic activity is often assessed using the tail-flick method. rsc.org

Table 1: Anti-inflammatory and Analgesic Activity of Selected this compound Derivatives

Compound/DerivativeAnti-inflammatory ActivityAnalgesic ActivityReference
1-phenyl-1H-pyrazole-5-acetic acid (18)StrongAppreciable nih.gov
alpha-methyl derivative of 1-phenyl-1H-pyrazole-5-acetic acid (19)StrongAppreciable nih.gov
1-Benzoyl-3-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde (6b)Comparable to standardNot specified researchgate.net
Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate (2f)SignificantNot specified nih.gov
Ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate (2e)SignificantNot specified nih.gov
Knoevenagel condensation productsNot specifiedHighest activity observed in compounds 1b, 5a, 5b, 7a, and 7b rsc.org

Antioxidant Activity

The antioxidant potential of derivatives of this compound is an area of active investigation. The pyrazole scaffold itself is associated with antioxidant properties, which are often attributed to the presence of the NH proton. nih.gov

Several studies have synthesized and evaluated new pyrazole derivatives for their ability to scavenge free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used to assess antioxidant activity. nih.govresearchgate.net For instance, a series of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives were synthesized and screened for their antioxidant potential using various methods, including DPPH, nitric oxide, and hydroxyl radical scavenging assays. semanticscholar.org Compounds with specific substitutions, such as 1-Benzoyl-3-(4-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde (4c) and 1-Benzoyl-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde (4e) , demonstrated potent antioxidant activity. semanticscholar.org

The antioxidant properties of these compounds are significant, as oxidative stress is implicated in the pathogenesis of various diseases. Some pyrazole derivatives have been investigated for their dual therapeutic effects, such as combined antioxidant and antidiabetic activities. researchgate.netnih.gov In one study, a series of 1-[(5-substituted phenyl)-4, 5-dihydro-1H-pyrazol-3-yl]-5-phenyl-1H-tetrazole derivatives were synthesized, and several compounds exhibited prominent antioxidant and antidiabetic activities. researchgate.net

Furthermore, the fusion of the pyrazole nucleus with other heterocyclic rings, such as quinazolinone, has yielded compounds with good radical scavenging activity. nih.gov For example, the reaction of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with anilines and isatoic anhydride (B1165640) produced pyrazol-quinazolinones, with compound 4j showing the strongest antioxidant activity. nih.gov

Table 2: Antioxidant Activity of Selected this compound Derivatives

Compound/DerivativeAntioxidant Activity MethodKey FindingsReference
1-Benzoyl-3-(4-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde (4c)DPPH, Nitric oxide, Hydroxyl radical scavengingPotent activity semanticscholar.org
1-Benzoyl-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde (4e)DPPH, Nitric oxide, Hydroxyl radical scavengingPotent activity semanticscholar.org
1-[(5-substituted phenyl)-4, 5-dihydro-1H-pyrazol-3-yl]-5-phenyl-1H-tetrazole derivatives (4b, 4g, 4h, 4j)DPPH free radical scavengingProminent antioxidant activity researchgate.net
2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-(4-hydroxyphenyl)-2,3-dihydroquinazolin-4(1H)-one (4j)Not specifiedStrongest radical scavenging activity nih.gov

Other Biological Activities

The versatility of the this compound scaffold has led to the exploration of a wide range of other biological activities.

Antidiabetic Activity: Pyrazole derivatives have emerged as promising candidates for the management of diabetes. nih.gov They can exert their effects by inhibiting enzymes such as α-glucosidase and α-amylase, which are involved in carbohydrate digestion. nih.gov For instance, pyrazole derivatives Pyz-1 and Pyz-2 showed potent inhibition of these enzymes. nih.gov Additionally, some pyrazol-quinazolinones derived from 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde have demonstrated significant α-glucosidase inhibitory activity and the ability to lower blood sugar levels. nih.gov

Antipyretic Activity: Certain 1,3,5-trisubstituted pyrazole derivatives have shown noteworthy antipyretic activity in addition to their anti-inflammatory and analgesic effects. asianpubs.org For example, 1-phenyl-4-pivaloyl-1H-pyrazole (11b) and its derivatives have exhibited appreciable antipyretic properties in rats. nih.gov

Antidepressant Activity: The pyrazoline scaffold, a derivative of pyrazole, is a focus for the development of new antidepressant medications. nih.gov Research has shown that certain 5-substituted Phenyl-3-(Thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides can reduce immobility time in preclinical models of depression. nih.gov Furthermore, in silico studies have identified pyrazole carbaldehydes with phenyl and substituted phenyl rings as having potential antidepressant activity, with the highest activity observed in a compound with a primary amine substituent. orientjchem.org Some pyrazoline derivatives have also shown potent inhibitory activity against monoamine oxidase-A (MAO-A), a key target in the treatment of depression. chula.ac.th

Anticonvulsant Activity: Pyrazole derivatives have been investigated for their potential to treat epilepsy. nih.gov A number of new compounds derived from 3-(3,4-dihalophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde have shown potent anticonvulsant activity in the maximal electroshock seizure (MES) test. rsc.org Additionally, a series of N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] 2/4-substituted hydrazides have been synthesized and evaluated, with most showing protection from seizures in animal models. nih.gov

Antitubercular Activity: The pyrazole nucleus is a promising scaffold for the development of new antitubercular agents. researchgate.netnih.gov Several studies have reported the synthesis of pyrazole derivatives with significant in vitro activity against Mycobacterium tuberculosis. researchgate.netnih.gov For example, compound 2-chloroanilino-5-(2,6-dichlorophenyl)-3-(4-hydroxy-3-methylphenyl)-4,5-dihydro-1H-1-pyrazolyl-methanethione (6i) was found to be a highly active agent. nih.gov More recently, a novel class of anti-TB agents based on a 5-phenyl substituted dihydropyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione scaffold has been reported, with compounds 5bb and 5jb showing significant activity against multidrug-resistant M. tuberculosis. nih.gov

Antiparasitic and Antimalarial Activity: Pyrazole derivatives have also been evaluated for their potential to combat parasitic diseases. A series of 1H-pyrazole derivatives were synthesized and tested for their in vivo antimalarial and in vitro antileishmanial activities. nih.gov Compound 1-(4-methylphenyl)-3-phenyl-4-[3-(2-thienyl)-2-pyrazolin-5-yl]-1H-pyrazole (3) showed the highest antimalarial activity, while 1-(4-methylphenyl)-3-phenyl-4-[1-(2-thienyl)-prop-2-en-1-one]-1H-pyrazole (2) exhibited the highest antileishmanial activity. nih.gov Additionally, 1-methyl-1H-pyrazole-5-carboxamide derivatives have been identified as potent anthelmintic agents against the parasitic nematode Haemonchus contortus. nih.gov

Corrosion Inhibition Studies

Derivatives of this compound have been investigated for their potential as corrosion inhibitors for metals, particularly for carbon steel in acidic environments. nih.govresearchgate.net These compounds can form a protective film on the metal surface, thereby preventing corrosion. nih.govresearchgate.net

The efficiency of these inhibitors is typically evaluated using electrochemical methods such as potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS), as well as gravimetric measurements. nih.govresearchgate.net Studies have shown that pyrazole derivatives can act as mixed-type inhibitors, meaning they inhibit both the anodic and cathodic reactions of corrosion. nih.gov The adsorption of these molecules on the metal surface often follows the Langmuir adsorption isotherm. nih.gov

For example, two novel pyrazole compounds, N-((1H-pyrazol-1-yl)methyl)-4-nitroaniline (L4) and ethyl 5-methyl-1-(((4-nitrophenyl)amino)methyl)-1H-pyrazole-3-carboxylate (L6) , have demonstrated good anticorrosion ability for carbon steel in hydrochloric acid solution, with inhibition efficiencies reaching up to 91.8%. nih.gov Similarly, a synthesized pyrazole derivative, BM-01 , also showed high inhibition efficacy. researchgate.net The presence of heteroatoms (like nitrogen) and π-electrons in the aromatic rings of these molecules facilitates their adsorption onto the metal surface. researchgate.net

Table 3: Corrosion Inhibition Efficiency of Selected this compound Derivatives

Compound/DerivativeMetalCorrosive MediumInhibition Efficiency (%)Reference
N-((1H-pyrazol-1-yl)methyl)-4-nitroaniline (L4)Carbon Steel1 M HCl90.8 nih.gov
Ethyl 5-methyl-1-(((4-nitrophenyl)amino)methyl)-1H-pyrazole-3-carboxylate (L6)Carbon Steel1 M HCl91.8 nih.gov
5-(4-(dimethylamino)phenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboxamide (DPC-1)Mild Steel1 M HCl84.56 researchgate.net
BM-01Carbon Steel1 M HCl90.40 researchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 5-Phenyl-1H-pyrazole-3-carbaldehyde, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves cyclocondensation of hydrazines with β-ketoaldehydes or Vilsmeier-Haack formylation of preformed pyrazole intermediates. For example, Xu & Shi (2011) synthesized a related compound, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, via Vilsmeier-Haack reaction under reflux in DMF/POCl₃, achieving a 78% yield after recrystallization . Optimization of solvent polarity (e.g., DMF vs. THF) and temperature (reflux vs. room temperature) significantly impacts regioselectivity and byproduct formation. Purification often employs column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolves molecular geometry and confirms substitution patterns. For instance, Vinutha et al. (2014) determined the crystal structure of 5-(4-chlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, revealing planar pyrazole rings and intermolecular hydrogen bonding influencing packing .
  • NMR : 1^1H NMR (δ 9.8–10.2 ppm for aldehyde protons) and 13^{13}C NMR (δ ~190 ppm for carbonyl) are diagnostic.
  • FT-IR : Strong absorption bands at ~1680–1700 cm1^{-1} (C=O stretch) and ~1600 cm1^{-1} (C=N pyrazole ring) .

Advanced Research Questions

Q. How can researchers design derivatives of this compound to enhance bioactivity, and what substituent strategies are most promising?

  • Methodological Answer :

  • Electron-withdrawing groups (EWGs) : Introduce chloro or nitro groups at the phenyl ring to improve electrophilicity and interaction with biological targets (e.g., antimicrobial activity observed in chloro-substituted analogs ).
  • Heterocyclic fusion : Use the aldehyde group for condensation reactions to form fused systems (e.g., pyrazolo[3,4-c]pyrazoles via hydrazine treatment, as reported by Aly et al. in ) .
  • Pharmacophore hybridization : Merge with triazole or isoxazole moieties (see ) to exploit synergistic effects in multi-target drug design .

Q. How should researchers resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer :

  • Standardized assays : Discrepancies in antimicrobial IC50_{50} values often arise from variations in microbial strains or assay protocols. Use CLSI guidelines for consistency.
  • Structure-activity relationship (SAR) studies : Compare substituent effects systematically. For example, 5-chloro derivatives () show higher antifungal activity than methyl-substituted analogs due to increased membrane permeability .
  • Computational docking : Validate target binding modes using software like AutoDock Vina. highlights dihydropyrazole derivatives as CB1 antagonists, suggesting similar targets for carbaldehyde analogs .

Q. What computational approaches are recommended to predict the reactivity and pharmacokinetics of this compound derivatives?

  • Methodological Answer :

  • DFT calculations : Optimize geometries at B3LYP/6-31G(d) level to assess frontier molecular orbitals (FMOs) and reactivity indices (e.g., electrophilicity index ΔE ≈ 5–7 eV for pyrazole aldehydes).
  • ADMET prediction : Use SwissADME or pkCSM to estimate solubility (LogP ~2.5–3.5), CYP450 inhibition, and blood-brain barrier penetration. Substituents like fluorine () improve metabolic stability by reducing oxidative degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.